molecular formula C19H17FN4O2S B2607869 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea CAS No. 891105-34-3

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea

Cat. No.: B2607869
CAS No.: 891105-34-3
M. Wt: 384.43
InChI Key: OTPREHIUZGYRFT-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea is a synthetic urea derivative characterized by a pyrrolidin-5-one core substituted with a 3-fluorophenyl group and a 4-methylbenzothiazole moiety linked via a urea bridge. The 3-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the benzothiazole moiety contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11-4-2-7-15-17(11)22-19(27-15)23-18(26)21-13-9-16(25)24(10-13)14-6-3-5-12(20)8-14/h2-8,13H,9-10H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPREHIUZGYRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolidinone Ring:

    • Starting with a suitable fluorophenyl precursor, the pyrrolidinone ring is formed through a cyclization reaction.
    • Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
  • Introduction of the Benzo[d]thiazolyl Group:

    • The benzo[d]thiazolyl moiety is introduced via a nucleophilic substitution reaction.
    • Common reagents include thionyl chloride or phosphorus pentachloride to activate the thiazole ring for substitution.
  • Urea Formation:

    • The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide.
    • This step typically requires mild heating and the presence of a catalyst to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The target compound features a 3-fluorophenyl group on the pyrrolidinone ring. In contrast, analogs such as 1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) () incorporate bulkier halogenated aryl groups, which may influence solubility and target engagement.

Heterocyclic Modifications

The 4-methylbenzothiazole group in the target compound differs from analogs like 1-(4-(4-((4-(2-(2-(5-(benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) (), which includes a hydrazinyl-oxoethyl piperazinyl side chain. Such modifications can alter conformational flexibility and interactions with biological targets .

Crystallographic and Conformational Analysis

Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () exhibit triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit. The perpendicular orientation of one fluorophenyl group in these analogs suggests that steric effects may influence the target compound’s crystal packing or binding mode .

Physicochemical Data

Compound Name Substituents Yield (%) ESI-MS [M+H]+ Melting Point (°C)
Target Compound 3-fluorophenyl, 4-methylbenzothiazole - - -
11c () 3-chloro-4-fluorophenyl 88.9 518.1 -
11m () 3,5-di(trifluoromethyl)phenyl 84.7 602.2 -
2a () 3-fluorophenyl, hydrazinyl side chain 74.9 694.5 190–192

Anti-Parkinsonian Potential

Urea derivatives such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea () have demonstrated activity in Parkinson’s disease models, likely through kinase inhibition or modulation of neurotransmitter systems. The target compound’s 4-methylbenzothiazole group may mimic these effects, though the absence of a piperazinyl side chain (as in and ) could reduce off-target interactions .

Selectivity and Toxicity

Compounds with electron-withdrawing groups (e.g., 11m) may exhibit higher metabolic stability but increased cytotoxicity due to lipophilicity.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea is a synthetic organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a fluorophenyl group, a pyrrolidinone ring, and a benzo[d]thiazole moiety, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is:
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylbenzo[d]thiazol-2-yl)urea .

The molecular formula is C18H20FN3O2SC_{18}H_{20}FN_3O_2S, and its molecular weight is approximately 357.43 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC18H20FN3O2S
Molecular Weight357.43 g/mol
IUPAC Name1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylbenzo[d]thiazol-2-yl)urea
CAS NumberNot specified

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and benzo[d]thiazole groups may enhance binding affinity and specificity, potentially modulating various biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The urea moiety may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives containing the thiazole and urea functionalities possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
Activity Type Tested Organisms Results
AntibacterialStaphylococcus aureusEffective (MIC < 50 µg/mL)
AntifungalCandida albicansModerate activity observed
AntiprotozoalPlasmodium falciparumInhibitory effects noted

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Synthesis and Evaluation of Thiazole Derivatives: A study synthesized various thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds exhibited enhanced activity compared to standard antibiotics, suggesting potential therapeutic applications .
  • Thio(urea) Derivatives in Medicinal Chemistry: Research highlighted the broad-spectrum biological activities of (thio)urea derivatives, including anti-HIV, anti-inflammatory, and cytotoxic effects. The incorporation of the thiazole ring was pivotal in enhancing these activities .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions involving fluorophenyl groups often require precise temperature control (e.g., 70–80°C for thiourea-urea couplings) to avoid decomposition .
  • Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity in urea formations .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts .

How can crystallographic data resolve structural ambiguities in this compound, particularly regarding torsional angles and hydrogen bonding?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the planar geometry of the urea moiety and non-covalent interactions. Key steps include:

  • Crystallization : Use slow evaporation in DMSO/water (1:3) to obtain high-quality crystals .
  • Data Collection : Measure torsion angles between the benzothiazole and pyrrolidinone rings to assess conformational flexibility.
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O=C) stabilizing the crystal lattice, which influence solubility and stability .

Contradiction Management : If experimental SCXRD data conflicts with computational models (e.g., DFT-optimized structures), refine force field parameters using software like Gaussian09 with B3LYP/6-31G(d) basis sets .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Basic Research Question

  • Target Selection : Prioritize kinases or proteases due to the urea moiety’s affinity for catalytic lysine residues.
  • Assay Design :
    • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2) at 10 µM compound concentration .
    • Dose-Response Curves : Test 0.1–100 µM ranges in triplicate, with staurosporine as a positive control.
  • Data Validation : Confirm IC₅₀ values via SPR (Surface Plasmon Resonance) to rule out false positives from aggregation .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against resistant bacterial strains?

Advanced Research Question

  • Core Modifications :
    • Replace the 3-fluorophenyl group with 4-fluoro or chloro analogs to assess halogen effects on membrane penetration .
    • Substitute the benzothiazole methyl group with bulkier tert-butyl groups to enhance hydrophobic interactions .
  • Biological Testing :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
    • Resistance Profiling : Serial passage experiments over 20 generations to monitor MIC shifts .
  • Computational Support : Perform molecular docking (AutoDock Vina) to predict binding modes with bacterial efflux pump proteins .

What analytical techniques are most effective for characterizing impurities in synthesized batches of this compound?

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect hydrolyzed urea byproducts (e.g., benzothiazol-2-amine) .
  • ¹H/¹³C NMR : Monitor residual solvents (e.g., DMF) and regiochemical impurities in the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) .
  • Elemental Analysis : Confirm <0.3% deviation from theoretical C/H/N values to validate purity .

How can computational modeling address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

  • ADME Prediction : Use SwissADME to assess bioavailability, focusing on LogP (aim for 2–3) and PSA (<140 Ų) .
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) with Schrödinger’s ADMET Predictor .
  • In Vivo Bridging : Correlate simulated plasma concentrations (GastroPlus) with PK/PD data from rodent models .

What strategies mitigate cytotoxicity in cell-based assays while maintaining target inhibition?

Advanced Research Question

  • Selectivity Screening : Test against human fibroblasts (e.g., MRC-5) to calculate selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) .
  • Prodrug Design : Mask the urea group with acetyl or PEGylated promoieties to reduce off-target effects .
  • Pathway Analysis : RNA-seq profiling to identify unintended gene regulation (e.g., apoptosis markers like BAX/BCL-2) .

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